Betanidin sulfate

ORAC assay peroxyl radical scavenging antioxidant capacity

Betanidin sulfate (CAS 37717-82-1) is the hydrogen sulfate salt of betanidin, the core aglycone of the betacyanin class of betalain pigments responsible for red-violet coloration in plants of the order Caryophyllales. Structurally, betanidin bears a free 5,6-dihydroxyindole (catechol) moiety that distinguishes it from glycosylated betacyanins such as betanin (betanidin 5-O-β-D-glucoside), the most abundant betacyanin in red beet.

Molecular Formula C18H16N2O12S
Molecular Weight 484.4 g/mol
CAS No. 37717-82-1
Cat. No. B12781280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetanidin sulfate
CAS37717-82-1
Molecular FormulaC18H16N2O12S
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESC1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-]
InChIInChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4)
InChIKeyNNVGPBLBYBOOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betanidin Sulfate (CAS 37717-82-1): Aglycone Betacyanin Reference Standard for Antioxidant Research and Natural Colorant Development


Betanidin sulfate (CAS 37717-82-1) is the hydrogen sulfate salt of betanidin, the core aglycone of the betacyanin class of betalain pigments responsible for red-violet coloration in plants of the order Caryophyllales [1]. Structurally, betanidin bears a free 5,6-dihydroxyindole (catechol) moiety that distinguishes it from glycosylated betacyanins such as betanin (betanidin 5-O-β-D-glucoside), the most abundant betacyanin in red beet [2]. This catechol group confers distinct redox reactivity, radical-scavenging capacity, and susceptibility to oxidative degradation relative to its glycosidic analogs, making betanidin sulfate a critical reference standard for comparative studies of betalain antioxidant mechanisms and structure-activity relationships [3].

Why Betanin or Other Betacyanins Cannot Substitute for Betanidin Sulfate in Mechanistic and Comparative Studies


Generic substitution of betanidin with betanin or other glycosylated betacyanins introduces a fundamental structural variable: the presence or absence of a free catechol group. Betanidin possesses an unsubstituted 5,6-dihydroxyindole system that directly participates in electron and hydrogen atom transfer reactions, enabling a sacrificial antioxidant mechanism characterized by complete pigment bleaching upon radical quenching [1]. In contrast, betanin, bearing a glucose moiety at the 5-hydroxy position, exhibits a markedly different catalytic antioxidant mechanism, remains chromophorically intact during radical scavenging, and demonstrates substantially lower peroxyl radical and nitric oxide scavenging capacity in head-to-head assays [1][2]. These differences in mechanism, stoichiometry, and redox behavior preclude simple interchangeability of betanidin and betanin in applications where oxidative fate, color stability, or structure-specific enzymatic reactivity are critical.

Quantitative Differential Evidence for Betanidin Sulfate (CAS 37717-82-1) Against Key Comparators


3.23-Fold Higher Peroxyl Radical Scavenging Capacity Versus Betanin and Phyllocactin in ORAC Assay

In a head-to-head oxygen radical absorbance capacity (ORAC) assay using AAPH as the peroxyl radical generator, betanidin exhibited a Trolox-equivalent antioxidant capacity of 10.70 ± 0.01 mol-TEA/mol-compound. Under identical conditions, betanin (betanidin 5-O-β-D-glucoside) yielded 3.31 ± 0.14 mol-TEA/mol-compound, and phyllocactin registered 2.83 ± 0.01 mol-TEA/mol-compound [1]. This corresponds to a 3.23-fold advantage for betanidin over betanin and a 3.78-fold advantage over phyllocactin.

ORAC assay peroxyl radical scavenging antioxidant capacity

3.60-Fold Greater Nitric Oxide Radical Scavenging Potency Compared to Betanin

Betanidin demonstrated an IC50 of 6.81 μM for nitric oxide (NO) radical scavenging, measured via electron spin resonance (ESR) using NOR3 as the NO donor. In the same assay, betanin exhibited an IC50 of 24.48 μM and phyllocactin 17.51 μM [1]. Betanidin is therefore 3.60-fold more potent than betanin and 2.57-fold more potent than phyllocactin in direct NO scavenging.

nitric oxide scavenging IC50 ESR spectroscopy

Sacrificial vs. Catalytic Antioxidant Mechanism: Betanidin Underwent Complete Bleaching While Betanin Remained Chromophorically Intact

During inhibition of linoleate peroxidation and heme decomposition catalyzed by cytochrome c, betanidin was bleached completely (100% absorbance loss), indicating a sacrificial antioxidant mechanism wherein the chromophore is consumed. Under identical reaction conditions, betanin remained unchanged in its absorption (0% bleaching), consistent with a catalytic radical-scavenging mechanism that preserves the chromophore [1]. This differential behavior was observed across multiple oxidative systems including H2O2-activated metmyoglobin and lipoxygenase-catalyzed lipid peroxidation.

antioxidant mechanism pigment bleaching lipid peroxidation

Lower Oxidation Potential Associated with Free Catechol Moiety: Supporting Evidence for Stronger Reducing Properties Versus Glycosylated Betacyanins

Cyclic voltammetry studies demonstrated that betanidin exhibits two main oxidation peaks at pH 3–5, with a characteristically low oxidation potential confirming very strong reducing properties [1]. In contrast, betanin and other glycosylated betacyanins lack the free catechol group (5,6-dihydroxyindole) because glycosylation at the 5-hydroxy position blocks direct electron transfer from the catechol system, resulting in higher oxidation potentials and diminished reducing capacity [2]. Although direct comparative oxidation potential values for betanin are not reported in the same electrochemical study, the structural basis for this difference—the presence of a free catechol in betanidin versus its absence in glycosylated analogs—is well-established across the betalain literature.

oxidation potential cyclic voltammetry catechol structure-activity relationship

Higher Substrate Efficiency for Red Beet Peroxidase Compared to Betanin

A purified peroxidase fraction from Beta vulgaris L. roots oxidized both betanidin and betanin, with betanidin serving as the more efficient substrate. Kinetic analysis revealed an apparent K_M of 0.46 mM for betanidin oxidation, with betanidin quinone formed as the sole product [1]. Under identical conditions, betanin oxidation was notably less efficient and generated betalamic acid and multiple oxidized cyclo-DOPA 5-O-β-D-glucoside polymers rather than a single quinone product, reflecting divergent enzymatic oxidation pathways.

peroxidase substrate enzymatic oxidation Michaelis-Menten kinetics

Validated Application Scenarios for Betanidin Sulfate Based on Quantitative Differential Evidence


High-Sensitivity Peroxyl Radical Detection in Antioxidant Capacity Screening Assays

Betanidin's 3.23-fold higher peroxyl radical scavenging capacity per mole versus betanin [see Section 3, Evidence 1] makes it the preferred betacyanin probe for ORAC-based antioxidant screening where maximum signal per unit concentration is required. Its 10.70 mol-TEA/mol-compound activity [1] enables detection at lower working concentrations (25–100 nM range) than would be feasible with betanin, improving assay sensitivity for high-throughput screening of natural product extracts or synthetic antioxidant libraries.

Nitric Oxide Scavenging in Inflammatory and Oxidative Stress Research Models

With an NO-scavenging IC50 of 6.81 μM—3.60-fold more potent than betanin [see Section 3, Evidence 2]—betanidin sulfate is the compound of choice for in vitro studies of NO-mediated pathophysiology where effective quenching of nitric oxide radicals is desired at low micromolar concentrations [1]. This potency advantage is particularly relevant for cell-based inflammatory models, ischemia-reperfusion studies, and investigations of peroxynitrite-mediated nitrosative damage.

Enzymatic Color-Transformation Systems for Plant-Based Meat Analogues

Betanidin's complete sacrificial bleaching during radical quenching [see Section 3, Evidence 3] and its efficient single-product oxidation by plant peroxidases (K_M = 0.46 mM) [see Section 3, Evidence 5] make it uniquely suited for laccase- or peroxidase-driven color change systems that simulate the red-to-brown transition of cooking meat [1][2]. Unlike betanin, which resists bleaching and generates a complex mixture of oxidation products, betanidin provides a clean red-to-colorless transition pathway exploitable in next-generation plant protein products.

Electrochemical Sensor and Dye-Sensitized Photo-Electrochemical Device Development

The low oxidation potential of betanidin, confirmed by voltammetric studies [see Section 3, Evidence 4], positions it as a more efficient electron donor than glycosylated betacyanins for applications requiring facile electron transfer, such as redox-active electrode modification, dye-sensitized solar cells using natural pigments, and electrochemical biosensors [1]. The catechol-dependent two-route oxidation mechanism (dopachrome derivative and quinone methide pathways) provides additional tunability in device design.

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